Manganese(II) carbonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Manganese Oxides

Manganese(II) carbonate hydrate can be a precursor to various manganese oxides through a process called calcination (heating at high temperatures) [1]. These oxides have diverse applications in catalysis, energy storage, and electronics [1, 2]. Research could focus on optimizing calcination conditions to produce specific manganese oxides with desired properties for these applications.

Manganese Source in Material Science

While insoluble in water, Manganese(II) carbonate hydrate offers a readily available and easily handled source of manganese for material science research [1]. Studies could explore its use in the synthesis of novel materials with specific magnetic or electronic properties.

Environmental Remediation

Manganese plays a role in some remediation strategies for heavy metal contamination [3]. Research could investigate the potential of Manganese(II) carbonate hydrate for immobilizing or capturing specific heavy metals in contaminated environments.

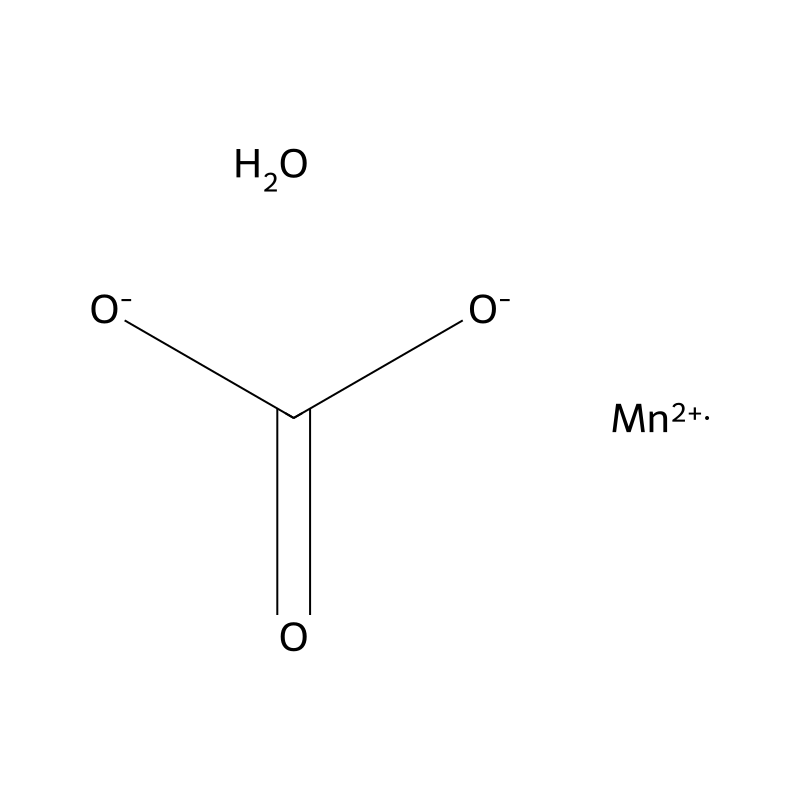

Manganese(II) carbonate hydrate has the chemical formula MnCO₃·xH₂O, where "x" represents the number of water molecules associated with the manganese carbonate. It typically appears as a buff-colored powder and has a molar mass of approximately 134.98 g/mol. The compound is known for its role in various chemical processes and applications, particularly in the fields of biology and materials science .

- Decomposition: Upon heating, manganese(II) carbonate hydrate decomposes to yield manganese(II) oxide and carbon dioxide:

- Reactions with acids: When treated with strong acids, it reacts to produce manganese salts and carbon dioxide:

These reactions highlight its utility in various synthetic pathways and industrial applications.

Manganese is an essential trace element in biological systems, playing a crucial role in enzymatic functions, particularly in antioxidant defense mechanisms. Manganese(II) carbonate hydrate may influence biological processes such as:

- Enzyme activation: It serves as a cofactor for several enzymes involved in metabolism.

- Antioxidant properties: Manganese compounds can help mitigate oxidative stress in cells.

Research indicates that manganese compounds can affect cellular signaling pathways and may have implications in neurological health .

Several methods are employed to synthesize manganese(II) carbonate hydrate:

- Precipitation method: This involves mixing solutions of manganese salts with sodium carbonate or bicarbonate under controlled conditions to form a precipitate of manganese(II) carbonate, which is then hydrated.

- Hydrothermal synthesis: This method utilizes high-temperature and high-pressure conditions to facilitate the formation of manganese(II) carbonate from precursor materials.

- Solvothermal synthesis: Similar to hydrothermal methods but using organic solvents, this technique can yield higher purity products.

Each method can be optimized based on desired yield and purity levels .

Manganese(II) carbonate hydrate finds applications across various fields:

- Fertilizers: It is used as a micronutrient source in agricultural fertilizers.

- Ceramics: The compound is utilized in the production of ceramics and glass as a coloring agent.

- Chemical synthesis: It serves as a precursor for other manganese compounds used in catalysis and material science.

- Biomedical research: Its role as a trace element makes it relevant in studies related to nutrition and health .

Research into the interactions of manganese(II) carbonate hydrate with other compounds reveals important insights:

- Metal ion interactions: Studies indicate that manganese ions can interact with various ligands, affecting their stability and reactivity.

- Biological interactions: Investigations into how this compound interacts with biological systems suggest potential therapeutic roles or toxicity at elevated concentrations.

Understanding these interactions is crucial for both industrial applications and health-related studies .

Manganese(II) carbonate hydrate has several similar compounds that share some properties but differ significantly in structure or application. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Manganese(IV) oxide | MnO₂ | Oxidation state differs; used in batteries. |

| Manganese(II) sulfate | MnSO₄ | Water-soluble; used extensively in agriculture. |

| Manganese(II) acetate | C₄H₆MnO₄ | Soluble; used in organic synthesis. |

| Manganese(II) chloride | MnCl₂ | Highly soluble; used in various chemical processes. |

Manganese(II) carbonate hydrate is unique due to its specific hydration state and its role as a stable source of manganese for various applications, especially where controlled release or specific solubility characteristics are required .

Industrial synthesis of manganese(II) carbonate hydrate primarily employs precipitation methods that utilize the reaction between soluble manganese salts and carbonate or bicarbonate precipitants. The most widely adopted industrial approach involves the controlled addition of sodium carbonate or ammonium bicarbonate to manganese sulfate solutions under optimized conditions [1] [2].

The fundamental reaction for industrial precipitation can be represented as:

$$ MnSO4 + Na2CO3 + xH2O \rightarrow MnCO3 \cdot xH2O + Na2SO4 $$

Recent optimization studies utilizing response surface methodology have established that the optimal conditions for industrial-scale precipitation occur at a pH of 8.93, temperature of 25.5°C, reaction time of 60.69 minutes, and sodium carbonate consumption of 50.77 milliliters [1]. Under these conditions, manganese recovery reaches 99.98% while magnesium co-precipitation remains minimal at 4.30% [1].

The hydrometallurgical method represents another significant industrial approach, where manganese ore undergoes acid leaching to produce manganese sulfate solutions, which are subsequently purified and reacted with carbonate precipitants [3]. This method involves leaching manganese ore with hydrochloric acid at temperatures ranging from 50°C to 90°C for 3-6 hours, followed by precipitation using sodium carbonate [4]. Industrial implementation of this process has demonstrated manganese recovery yields of 78.10% with manganese content in the precipitate reaching 28.54% [4].

Large-scale production facilities typically employ continuous precipitation reactors with precise pH control systems. The process involves dissolving manganese sulfate in water to concentrations of 1.5-2.0 mol/dm³, followed by controlled addition of the precipitant while maintaining optimal temperature and agitation conditions [5]. The resulting manganese carbonate precipitate is filtered, washed with distilled water to remove soluble impurities, and dried at temperatures between 80°C and 120°C [6] [7].

Industrial-scale operations have achieved substantial production volumes, with some facilities processing up to 500 grams of manganese ore per batch to produce high-purity manganese carbonate [4]. The process flowsheet typically incorporates manganese ore crushing to 200 mesh particle size, acid leaching in rubber-lined reactors, centrifuge filtration for solid-liquid separation, precipitation in stainless steel reactors, and rotary drying for moisture removal [4].

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of manganese(II) carbonate hydrate encompasses several distinct methodological approaches, each offering unique advantages for specific research applications and product characteristics.

The urea decomposition method represents a novel synthetic route developed by Refat and Al-Qahtani, involving the reaction of aqueous solutions of manganese bromide or perchlorate salts with urea at elevated temperatures [6]. This method requires heating 0.01 M manganese salt solutions with 0.1 M urea at 90°C for 6 hours in aqueous media, yielding manganese(II) carbonate monohydrate with yields ranging from 70-80% [6]. The infrared spectra of the reaction products clearly indicate the absence of urea bands and show characteristic ionic carbonate absorption bands at 1463 cm⁻¹, 1376 cm⁻¹, 1070 cm⁻¹, and 863 cm⁻¹ [6].

The interfacial reaction method, developed by Tanaka and colleagues, produces spherical manganese carbonate particles through emulsion-based synthesis [5]. This technique involves reacting 2 mol/dm³ manganese salt solutions (manganese chloride, sulfate, or nitrate) with carbonate salt solutions in benzene emulsions. The optimal conditions require mole ratios of manganese salt to carbonate salt exceeding 2/15 and volume ratios of manganese salt solution to emulsifier solution between 1/2 and 1/5 [5]. This method produces spherical particles with mean diameters of 1.00-1.50 micrometers and specific surface areas ranging from 7-32 square meters per gram [5].

Direct precipitation protocols involve the controlled addition of carbonate precipitants to manganese salt solutions under ambient conditions. Laboratory studies have demonstrated that optimal precipitation occurs when manganese sulfate solutions are treated with ammonium bicarbonate at pH 8.5, 25°C temperature, and 60-minute reaction times [2]. This approach achieves manganese precipitation rates of 99.75% while maintaining calcium and magnesium co-precipitation below 5.62% and 1.43%, respectively [2].

Solvothermal synthesis methods utilize ethanol and urea as reaction media to produce porous manganese carbonate structures. This approach involves heating manganese salt precursors with ethanol and urea at 180°C for 12 hours, resulting in highly porous carbonate materials suitable for subsequent thermal conversion to mesoporous manganese oxides [8]. The solvothermal method offers superior control over product morphology and porosity compared to conventional aqueous precipitation techniques [8].

Laboratory-scale synthesis protocols typically employ batch reactors with volumes ranging from 75-1000 milliliters, utilizing magnetic stirring for homogeneous mixing and water bath heating for temperature control [6]. Product isolation involves vacuum filtration, multiple washing cycles with hot distilled water, and drying at 80°C for 3 hours followed by vacuum desiccation over silica gel [6].

Phase Purity Assessment via X-ray Diffraction and Spectroscopic Methods

Phase purity assessment of manganese(II) carbonate hydrate requires comprehensive analytical characterization employing multiple complementary techniques to ensure product quality and structural integrity.

X-ray diffraction analysis serves as the primary method for crystal structure determination and phase identification. Manganese(II) carbonate adopts the calcite structure, crystallizing in the trigonal space group R-3c with lattice parameters consistent with rhodochrosite mineral characteristics [9] [10]. The X-ray diffraction pattern exhibits characteristic peaks corresponding to the rhombohedral structure of manganese carbonate, with manganese atoms coordinated by six oxygen atoms in octahedral geometry [2]. Powder X-ray diffraction measurements confirm the formation of pure manganese carbonate phases when synthesis conditions are properly controlled [11] [12].

Fourier transform infrared spectroscopy provides detailed information about functional group presence and molecular vibrations within the manganese carbonate structure. The carbonate ion, belonging to D₃ₕ symmetry, exhibits four fundamental vibrational modes: ν₁ (A₁′), ν₂ (A₂″), ν₃ (E′), and ν₄ (E′) [6]. The asymmetric stretching vibration ν₃ appears as a strong broad band between 1463-1503 cm⁻¹, while the symmetric stretching ν₁ manifests as a medium-to-weak band around 1070 cm⁻¹ [6]. The out-of-plane bending vibration ν₂ occurs at approximately 860-866 cm⁻¹ as a strong band, and the in-plane bending vibration ν₄ appears between 723-744 cm⁻¹ [6].

Hydrated manganese carbonate samples display additional absorption bands corresponding to water molecules. The stretching vibration of uncoordinated water appears in the range of 2924-3070 cm⁻¹, indicating the presence of crystalline water within the structure [6]. The infrared spectroscopic analysis confirms the absence of starting material residues and the formation of pure ionic carbonate phases [6].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes. The ν₁ symmetric stretching mode of carbonate appears at 1087-1100 cm⁻¹ as an intense band, while the ν₄ bending mode manifests at 723-737 cm⁻¹ [13] [14]. Raman spectroscopy demonstrates enhanced sensitivity for detecting carbonate phases compared to X-ray diffraction, particularly for samples with poor crystallinity or small particle sizes [14].

Thermogravimetric analysis enables quantitative determination of water content and thermal decomposition behavior. Manganese(II) carbonate hydrate undergoes stepwise dehydration followed by carbonate decomposition. The dehydration of crystalline water occurs at temperatures below 200°C, while carbonate decomposition initiates around 300-400°C, producing manganese oxides and carbon dioxide [15] [16]. The mass loss data provides precise determination of hydration stoichiometry and product purity [16].

Chemical analysis methods, including volumetric titration and gravimetric procedures, offer quantitative determination of manganese content and carbonate concentration. Carbonate content is determined by dissolving samples in excess standard hydrochloric acid and back-titrating the excess acid with standard sodium hydroxide [6]. Manganese content is established through gravimetric analysis following precipitation as manganese dioxide or through complexometric titration using ethylenediaminetetraacetic acid [17].

Phase purity assessment protocols typically combine multiple analytical techniques to ensure comprehensive characterization. X-ray diffraction confirms crystal structure and phase composition, infrared spectroscopy verifies functional group identity and absence of impurities, thermogravimetric analysis quantifies water content and thermal stability, and chemical analysis provides elemental composition data [6] [11] [2]. This multi-technique approach ensures accurate determination of product purity and structural characteristics essential for subsequent applications.

Thermal Decomposition Pathways

Manganese(II) carbonate hydrate undergoes complex thermal decomposition involving multiple sequential processes that are highly temperature-dependent. The thermal behavior is characterized by distinct stages of dehydration and carbonate decomposition, leading to the formation of various manganese oxide phases.

Dehydration Kinetics and Mechanism

The dehydration process of manganese(II) carbonate hydrate occurs in the initial thermal treatment stage, typically beginning at temperatures as low as 50°C and completing by approximately 300°C [1]. This process involves the removal of both surface-adsorbed water and structurally bound water molecules from the hydrated carbonate matrix.

The dehydration kinetics follow a multi-stage mechanism where surface water is removed first, followed by more tightly bound hydration water. Thermogravimetric analysis reveals that the water content of manganese carbonate hydrate samples can vary significantly, with compositions ranging from MnCO₃·nH₂O where n varies depending on synthesis conditions and environmental exposure [2]. The water loss occurs through an endothermic process, as evidenced by differential scanning calorimetry studies showing distinct endothermic peaks corresponding to dehydration events [1].

The mechanism of dehydration involves the breaking of hydrogen bonds between water molecules and the carbonate surface, as well as the disruption of coordination bonds between water and manganese centers. Surface water, which is more loosely bound, desorbs at lower temperatures (50-150°C), while structurally incorporated water requires higher temperatures (150-300°C) for complete removal [2]. The activation energy for the dehydration process is generally lower than that required for carbonate decomposition, making dehydration the initial step in thermal treatment.

Kinetic studies indicate that the dehydration rate is influenced by particle size, with nanoscale materials showing enhanced dehydration kinetics due to increased surface area and reduced diffusion path lengths. The water adsorption enthalpy for manganese carbonate surfaces has been measured at -66.6 ± 2.9 kJ/mol, which is significantly less exothermic than that of calcite (-96.26 ± 0.96 kJ/mol), indicating weaker water-surface interactions that facilitate dehydration [2].

Carbonate Decomposition to Manganese Oxides

Following dehydration, manganese(II) carbonate undergoes thermal decomposition to form various manganese oxide phases depending on temperature and atmospheric conditions. The decomposition pathway is complex due to the multiple oxidation states accessible to manganese and the formation of different oxide polymorphs.

The primary decomposition reaction begins at approximately 200°C with the formation of manganese(II) oxide according to the reaction: MnCO₃ → MnO + CO₂ [3] [4]. However, under atmospheric conditions, the process is more complex, involving the formation of higher oxidation state oxides. At temperatures around 345.5°C, manganese carbonate decomposition becomes thermodynamically favorable, leading to significant mass loss [5].

The decomposition kinetics follow the contracting volume mechanism, with activation energies that vary depending on the specific manganese oxide product formed. For the transformation of MnO₂ to Mn₂O₃, the activation energy is 62.6 kJ/mol, while the subsequent conversion of Mn₂O₃ to Mn₃O₄ requires 65.5 kJ/mol [1]. These relatively low activation energies indicate that manganese oxide transformations occur readily under thermal treatment conditions.

Temperature-dependent phase formation follows a specific sequence: manganese carbonate initially decomposes to form MnO₂ at lower temperatures (450-500°C), which then converts to Mn₂O₃ at 500-550°C, and finally to Mn₃O₄ (hausmannite) at higher temperatures [1]. The complete decomposition of carbonate minerals typically requires temperatures above 900°C to ensure full conversion and elimination of residual carbonate phases [1].

The thermal decomposition is also influenced by the presence of other phases and atmospheric conditions. In reducing atmospheres or when organic carbon is present, manganese oxides can be further reduced to lower oxidation states or metallic manganese. The decomposition products show different thermal stabilities, with Mn₃O₄ and Mn₇SiO₁₂ (braunite) being stable below 1000°C in the absence of reducing agents [1].

Surface Thermodynamics

The surface thermodynamics of manganese(II) carbonate hydrate are fundamentally important for understanding its stability, reactivity, and behavior at the nanoscale. Surface energy considerations become particularly significant for nanoparticles where the surface-to-volume ratio is high, leading to substantial modifications in thermodynamic properties.

Hydration-Dependent Surface Energy Calculations

Surface energy calculations for manganese(II) carbonate reveal significant hydration-dependent variations that directly influence material stability and reactivity. Experimental determinations using acid solution calorimetry and water adsorption techniques have provided quantitative measurements of surface energies for both hydrous and anhydrous surfaces [2].

The hydrous surface energy of nanophase manganese carbonate is 0.64 ± 0.08 J/m², while the anhydrous surface energy is significantly higher at 0.94 ± 0.12 J/m² [2] [6]. This difference of approximately 0.3 J/m² represents the stabilizing effect of surface hydration, demonstrating that water adsorption reduces the surface energy and increases thermodynamic stability.

The surface water coverage on manganese carbonate surfaces reaches approximately 9 ± 1 H₂O molecules per nm² under ambient conditions [2]. This relatively high water coverage reflects the favorable interaction between water molecules and the carbonate surface, though the binding is weaker than that observed for calcite surfaces. The differential enthalpy of water adsorption provides insight into the surface-water interaction strength, with chemisorbed water showing more negative adsorption enthalpies than physisorbed water.

The hydration-dependent surface energy has profound implications for particle stability and phase equilibria. For nanoparticles, the surface energy contribution becomes comparable to bulk thermodynamic driving forces, leading to size-dependent phase stability. The lower surface energy of hydrous surfaces means that in humid environments, nanoparticles will preferentially maintain surface hydration to minimize total system energy.

Computational studies using molecular dynamics simulations have provided complementary surface energy values of 0.442 J/m² for idealized crystalline surfaces [2]. While lower than experimentally measured values, these calculations provide valuable insights into the atomic-scale mechanisms of surface stabilization and the role of surface defects and hydration in determining actual surface energies.

The water adsorption isotherm for manganese carbonate surfaces shows multilayer adsorption behavior, consistent with the Freundlich model [7]. This indicates that water molecules can form stable multilayer structures on the carbonate surface, with the first layer being chemisorbed and subsequent layers being physisorbed. The integral enthalpy of water adsorption is -66.6 ± 2.9 kJ/mol, which is less exothermic than for calcite, reflecting the different surface chemistry and cation-water interactions [2].

Nanoscale Stability and Particle Size Effects

Particle size effects on manganese(II) carbonate stability are substantial and manifest through surface energy contributions that become increasingly important as particle dimensions decrease below 100 nm. These size-dependent effects influence phase stability, dissolution kinetics, and reactivity in ways that can significantly alter material behavior compared to bulk phases.

The thermodynamic stability of manganese carbonate nanoparticles is governed by the competition between bulk phase stability and surface energy penalties. For particles with dimensions in the range of 9.1-58.9 nm, as determined by X-ray diffraction analysis, the surface area ranges from 178 to 27.5 m²/g [2]. These high surface areas mean that surface energy contributions can account for a significant fraction of the total system energy.

Size-dependent phase equilibria calculations reveal that nanoscale manganese carbonate particles show enhanced solubility compared to bulk materials. The phase boundary shifts in Eh-pH diagrams indicate that nanoparticles require higher pH values for stable carbonate formation, with shifts of approximately +0.1 to +0.2 pH units for 10 nm particles compared to bulk phases [2]. This enhanced solubility reflects the metastable nature of nanoparticles due to their high surface energy.

The stability field of manganese carbonate relative to manganese oxides also shows particle size dependence. For nanoscale systems, the stability field of hausmannite (Mn₃O₄) expands at the expense of manganese carbonate, even under conditions where bulk carbonate would be thermodynamically favored [2]. This occurs because the surface energy of Mn₃O₄ (0.96 ± 0.08 J/m²) is similar to that of anhydrous MnCO₃, but the stoichiometry of phase boundary reactions favors oxide formation.

Particle agglomeration effects complicate size-dependent stability measurements. Scanning electron microscopy observations show particle sizes of 32-144 nm, significantly larger than X-ray crystallite sizes, indicating extensive agglomeration [2]. This agglomeration occurs through interparticle forces and can be enhanced during sample preparation and dehydration processes. The agglomerated structures show intermediate properties between individual nanoparticles and bulk materials.

The critical particle size for observing significant thermodynamic size effects is approximately 10-20 nm for manganese carbonate systems [2]. Below this size, surface energy contributions become comparable to bulk phase stability differences, leading to substantial modifications in phase equilibria. Above 100 nm, particles behave essentially as bulk materials with negligible surface energy contributions to thermodynamic properties.

In supercritical CO₂ environments, the particle size effects on manganese carbonate stability become even more pronounced. The expanded CO₂ fugacity leads to enhanced carbonate stability, with the effect being more significant for nanoparticles than bulk materials [2]. This has important implications for carbon sequestration applications where manganese-bearing minerals may participate in carbonation reactions under high CO₂ pressures.